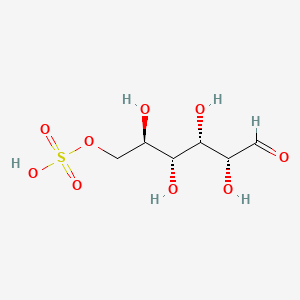

Glucose 6-(hydrogen sulfate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-glucose 6-sulfate is a monosaccharide sulfate consisting of D-glucose having the sulfate group at the 6-position. It derives from a D-glucose. It is a conjugate acid of a D-glucose 6-sulfate(1-).

Wissenschaftliche Forschungsanwendungen

Hydrogen Production in Biochemical Systems : Glucose 6-(hydrogen sulfate) plays a significant role in fermentative hydrogen production using anaerobic mixed microflora. Studies have explored how varying sulfate concentrations and pH affect hydrogen production rates in systems using glucose as a substrate (Hwang et al., 2009).

Molecular Imprinted Polymers for Specific Recognition of Sulfated Sugars : Research into the recognition of biologically relevant 6-O-sulfate substitution on sugars has shown that molecular imprinted polymers can be specifically designed for this purpose. Glucose-6-O-sulfate has been used as a model in these studies (Sin˜eriz et al., 2007).

NAD(P)H Cofactor Regeneration : Glucose 6-sulfate, combined with glucose-6-phosphate dehydrogenase, is utilized for NAD(P)H cofactor regeneration, a crucial process in various biochemical reactions. The stability and specific activities of the enzymes in these systems have been a significant focus of research (Wong et al., 1981).

Red Microalgal Cell-Wall Polysaccharides : The study of sulfated polysaccharides, especially those produced by red microalgae, is gaining attention due to their unique characteristics and potential biotechnological applications. These studies aim at understanding their molecular structure, biosynthesis, and characteristics for large-scale applications (Arad & Levy‐Ontman, 2010).

Glucose Conversion in Chemical Processes : The role of glucose 6-(hydrogen sulfate) in the aqueous phase hydrogenolysis of glucose for the selective production of chemicals like 1,2-propanediol has been explored. This research is crucial for developing sustainable chemical production methods (Liang et al., 2014).

Sulfate Metabolism and Biological Sulfate Reduction : Glucose 6-(hydrogen sulfate) is linked to the process of biological sulfate reduction, particularly in treating sulfate-containing wastewaters. This process involves converting sulfate to hydrogen sulfide, which is used for removing heavy metals from wastewater through the formation of metal sulfides (Liamleam & Annachhatre, 2007).

Modification of Sugar Chains in Glycoalkaloids : Studies on the effect of sugar chains in glycoalkaloids against cancer cells involve the modification of glucose 6-(hydrogen sulfate). These modifications impact the anticancer activities of these compounds, providing insights into potential therapeutic applications (Li et al., 2007).

Heparan Modification Network in Organisms : Research on the heparan sulfates, which are highly modified sugar polymers, involves studying the genetic interactions of enzymes during the HS modification process. This research provides insights into the biological roles of these complex molecules (Townley & Bülow, 2011).

Glucose Conversion into Biofuels : The role of glucose 6-(hydrogen sulfate) in the conversion of glucose into biofuels like 5-ethoxymethylfurfural in ethanol has been studied. These studies contribute to understanding biofuel production processes (Guo et al., 2018).

Eigenschaften

CAS-Nummer |

3803-84-7 |

|---|---|

Produktname |

Glucose 6-(hydrogen sulfate) |

Molekularformel |

C6H12O9S |

Molekulargewicht |

260.22 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate |

InChI |

InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |

InChI-Schlüssel |

BCUVLMCXSDWQQC-SLPGGIOYSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Andere CAS-Nummern |

3803-84-7 |

Synonyme |

glucose 6-(hydrogen sulfate) glucose 6-(hydrogen sulfate), monopotassium salt, (D)-isomer glucose 6-(hydrogen sulfate), monosodium salt, (D)-isomer glucose sulfate potassium glucose 6-O-sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B1194108.png)

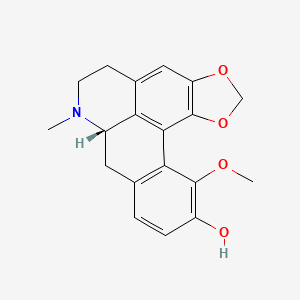

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol](/img/structure/B1194115.png)

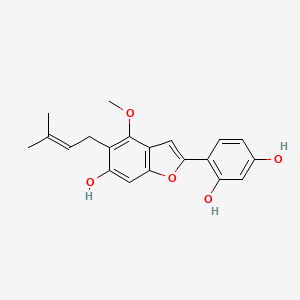

![3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol](/img/structure/B1194118.png)

![6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)